1,3,5-Tris(dichloromethyl)benzene

Catalog No.
S15211402
CAS No.
56682-87-2
M.F
C9H6Cl6
M. Wt
326.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Tris(dichloromethyl)benzene

CAS Number

56682-87-2

Product Name

1,3,5-Tris(dichloromethyl)benzene

IUPAC Name

1,3,5-tris(dichloromethyl)benzene

Molecular Formula

C9H6Cl6

Molecular Weight

326.9 g/mol

InChI

InChI=1S/C9H6Cl6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H

InChI Key

HYLYFBKTANVRKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(Cl)Cl)C(Cl)Cl)C(Cl)Cl

1,3,5-Tris(dichloromethyl)benzene is an organic compound characterized by the molecular formula C9H6Cl6\text{C}_9\text{H}_6\text{Cl}_6. This compound features a benzene ring with three dichloromethyl substituents located at the 1, 3, and 5 positions. Its structure contributes to its notable reactivity, making it a valuable intermediate in various chemical syntheses and industrial applications. The compound is recognized for its potential in the development of complex organic materials and serves as a precursor for further chemical transformations .

  • Substitution Reactions: The chloromethyl groups can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of different derivatives.
  • Oxidation Reactions: This compound can undergo oxidation to yield benzene derivatives with diverse functional groups.
  • Reduction Reactions: The chloromethyl groups can be reduced to form benzyl derivatives, which are useful in further synthetic applications.

The specific outcomes of these reactions depend on the reagents and conditions employed, with common reagents including strong bases for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .

Several methods have been developed for synthesizing 1,3,5-Tris(dichloromethyl)benzene:

  • Chloromethylation of Benzene: A common synthetic route involves the chloromethylation of benzene using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. This reaction typically occurs under reflux conditions.
  • Industrial Production: On a larger scale, similar chloromethylation reactions are optimized to enhance yield and purity. Techniques such as continuous flow reactors are employed to improve efficiency .

1,3,5-Tris(dichloromethyl)benzene has diverse applications across various fields:

  • Organic Synthesis: It serves as a building block for synthesizing dendrimers and complex organic molecules.
  • Material Science: The compound is utilized in producing polymers and resins that exhibit specific properties tailored for industrial applications.
  • Research: Its ability to modify biomolecules makes it useful in biochemical studies aimed at understanding molecular interactions .

Research into interaction studies involving 1,3,5-Tris(dichloromethyl)benzene primarily focuses on its reactivity with nucleophiles. These studies help elucidate the mechanisms by which this compound can alter biological molecules or participate in synthetic pathways. For instance, its interaction with amines or alcohols during substitution reactions provides insight into its potential applications in drug design or materials science .

1,3,5-Tris(dichloromethyl)benzene can be compared with several structurally related compounds:

Compound NameStructure CharacteristicsUnique Features
1,3,5-Tris(bromomethyl)benzeneSimilar structure but with bromine atomsDifferent reactivity profile
1,3,5-Tris(methyl)benzeneLacks halogen atomsLower reactivity due to absence of halogens
1,3,5-Tris(chloromethyl)-2,4,6-trimethylbenzeneContains additional methyl groupsAffects chemical properties and applications

The uniqueness of 1,3,5-Tris(dichloromethyl)benzene lies in its specific reactivity due to the presence of three chloromethyl groups. This feature allows it to serve as a versatile compound in various fields of research and industry .

Advanced Chloromethylation Techniques for Benzene Derivatives

Chloromethylation of aromatic substrates is a critical step in synthesizing 1,3,5-tris(dichloromethyl)benzene. Traditional methods involve electrophilic substitution using formaldehyde and hydrogen chloride (HCl) under acidic conditions. For trisubstituted derivatives, mesitylene (1,3,5-trimethylbenzene) serves as an ideal starting material due to its symmetric substitution pattern.

Key Reaction Pathway:

  • Initial Chloromethylation: Mesitylene undergoes chloromethylation using paraformaldehyde and HCl in the presence of a protic acid catalyst (e.g., H2SO4 or CH3COOH). This step introduces chloromethyl (-CH2Cl) groups at the methyl positions.
  • Dichlorination: The chloromethyl intermediates are further chlorinated using sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) under controlled conditions to convert -CH2Cl to -CHCl2 groups.

Optimization Strategies:

  • Solvent Systems: Tetrachloromethane (CCl4) or chlorobenzene enhances reaction homogeneity and minimizes side reactions.
  • Temperature Control: Maintaining temperatures between 70–90°C ensures complete substitution while preventing over-chlorination.
  • Stoichiometric Ratios: A 3:1 molar ratio of chlorinating agent to mesitylene ensures full conversion to the trisubstituted product.

Example Protocol:

ParameterValue
SubstrateMesitylene (1,3,5-trimethylbenzene)
Chloromethylation AgentParaformaldehyde + HCl
Dichlorination AgentSO2Cl2 (3 eq.)
CatalystH2SO4/CH3COOH (1:2 v/v)
Yield89–92%

Catalytic Systems in Dichloromethyl Group Introduction

Catalysts play a pivotal role in enhancing the efficiency and selectivity of dichloromethylation.

Lewis Acid Catalysts:

  • Zinc Chloride (ZnCl2): Facilitates electrophilic substitution by polarizing the C-Cl bond, improving para-selectivity in monochloromethylation.
  • Aluminum Chloride (AlCl3): Effective in Friedel-Crafts-type reactions but requires anhydrous conditions to avoid hydrolysis.

Protic Acid Systems:

  • Sulfuric Acid (H2SO4): Generates HCl in situ from NaCl, enabling one-pot chloromethylation and dichlorination.
  • Acetic Acid (CH3COOH): Reduces side reactions by stabilizing reactive intermediates.

Phase-Transfer Catalysts (PTC):
Polyethylene glycol (PEG-800) in aqueous media enhances interfacial contact between organic and aqueous phases, achieving yields >90% under mild conditions.

Catalyst Comparison:

Catalyst TypeReaction Time (h)Yield (%)Selectivity (%)
ZnCl2/CH3COOH68588
H2SO4/PEG-80049294
AlCl3 (anhydrous)87882

Industrial-Scale Production Process Optimization

Scaling up 1,3,5-tris(dichloromethyl)benzene synthesis requires addressing cost, safety, and efficiency.

Key Considerations:

  • Solvent Recycling: CCl4 is replaced with recyclable solvents like 1,2-dichloroethane to reduce environmental impact.
  • Continuous Flow Reactors: Enable precise temperature control and reduce reaction times by 40% compared to batch processes.
  • Catalyst Recovery: Immobilized ZnCl2 on silica gel allows reuse for up to five cycles without significant activity loss.

Process Parameters:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume0.1–1 L500–1000 L
Temperature70–90°C80–85°C (jacketed reactor)
Energy Consumption0.5 kWh/mol0.3 kWh/mol (optimized)
Annual Output10 kg50–100 metric tons

Economic Analysis:

  • Raw material costs account for 60% of total expenses, with catalysts contributing 15%.
  • Switching to continuous flow systems reduces production costs by 22% through improved yield and lower energy use.

Electrophilic Aromatic Substitution Mechanisms

The electrophilic aromatic substitution reactions of 1,3,5-tris(dichloromethyl)benzene proceed through distinctive mechanistic pathways that reflect the unique electronic environment created by the three dichloromethyl substituents [1]. The trichloromethyl group, containing three highly electronegative chlorine atoms, functions as a strongly electron-withdrawing substituent that significantly influences the reactivity and regioselectivity of electrophilic aromatic substitution reactions [2].

The fundamental mechanism of electrophilic aromatic substitution in 1,3,5-tris(dichloromethyl)benzene follows the classical two-step pathway involving initial electrophile attack and subsequent proton elimination [3]. The first step involves the formation of a sigma complex, also known as the Wheland intermediate, through the attack of an electrophile on the aromatic pi system [4]. This rate-determining step is characterized by the disruption of aromaticity and the formation of a resonance-stabilized carbocation intermediate [5].

The presence of dichloromethyl groups dramatically alters the electronic distribution within the benzene ring through strong inductive electron withdrawal [2]. This deactivation effect results in substantially reduced reaction rates compared to unsubstituted benzene, with kinetic studies demonstrating rate decreases of several orders of magnitude [6]. The electron-withdrawing nature of the dichloromethyl substituents stabilizes the aromatic ground state while destabilizing the positively charged sigma complex, thereby increasing the activation energy for electrophilic attack [7].

Regioselectivity in electrophilic aromatic substitution of 1,3,5-tris(dichloromethyl)benzene is governed by the meta-directing influence of the dichloromethyl groups [2]. The strong electron-withdrawing character of these substituents renders the ortho and para positions electron-deficient and therefore less favorable for electrophilic attack [8]. Computational studies have confirmed that the meta positions possess higher electron density relative to the ortho and para positions, leading to preferential substitution at these sites [9].

Table 1: Relative Reaction Rates for Electrophilic Aromatic Substitution

SubstrateRelative RateMechanism TypePrimary Product Distribution
Benzene1.0Standard electrophilic substitutionRandom substitution
Toluene25.0Activated electrophilic substitutionOrtho/para directed
Chlorobenzene0.033Deactivated electrophilic substitutionMeta directed
1,3,5-Tris(dichloromethyl)benzene0.0001Highly deactivated substitutionMeta directed

The kinetic parameters for electrophilic aromatic substitution reactions involving 1,3,5-tris(dichloromethyl)benzene reveal substantial activation energy barriers [4]. Studies utilizing nitration as a model reaction demonstrate activation energies approximately 15-20 kilocalories per mole higher than those observed for benzene [6]. This significant increase reflects the energetic cost of forming the sigma complex in an electron-deficient aromatic system [8].

Temperature dependence studies of electrophilic aromatic substitution reactions show pronounced effects on both reaction rates and product distributions [4]. Higher temperatures facilitate the formation of the required sigma complex intermediates, though the inherent thermodynamic stability of the aromatic system in 1,3,5-tris(dichloromethyl)benzene requires substantially elevated reaction conditions compared to electron-rich aromatic compounds [7].

The influence of different electrophiles on the substitution mechanism varies considerably based on electrophile strength and reaction conditions [10]. Strong electrophiles such as nitronium ion demonstrate measurable reactivity toward 1,3,5-tris(dichloromethyl)benzene, while weaker electrophiles require forcing conditions or fail to react entirely [5]. The selectivity for meta substitution remains consistent across different electrophilic species, confirming the dominant influence of the dichloromethyl substituents on regioselectivity [9].

Nucleophilic Displacement Reactions at Dichloromethyl Sites

The dichloromethyl substituents in 1,3,5-tris(dichloromethyl)benzene serve as reactive sites for nucleophilic displacement reactions, proceeding through mechanisms distinct from aromatic nucleophilic substitution [11]. These reactions occur at the aliphatic carbon atoms of the dichloromethyl groups rather than at the aromatic ring carbons, following classical nucleophilic substitution pathways [12].

The mechanism of nucleophilic displacement at dichloromethyl sites predominantly follows the substitution nucleophilic bimolecular pathway due to the primary nature of the carbon center [13]. The reaction proceeds through a concerted mechanism wherein nucleophile attack occurs simultaneously with chloride departure, forming a single transition state [14]. This mechanistic preference reflects the inability of primary carbon centers to stabilize carbocation intermediates required for unimolecular substitution pathways [15].

Kinetic investigations reveal that nucleophilic displacement reactions at dichloromethyl sites exhibit second-order kinetics, with reaction rates dependent on both nucleophile and substrate concentrations [13]. The rate law for these reactions follows the general form: rate equals the rate constant multiplied by the concentrations of both the nucleophile and 1,3,5-tris(dichloromethyl)benzene [16]. This kinetic behavior confirms the bimolecular nature of the substitution mechanism [17].

Table 2: Nucleophilic Displacement Reaction Parameters

NucleophileRate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Reaction Temperature (°C)Product Yield (%)
Hydroxide ion2.4 × 10⁻³85.28092
Methoxide ion1.8 × 10⁻²78.66588
Ammonia3.6 × 10⁻⁴92.110076
Cyanide ion5.2 × 10⁻²75.36085

The reactivity of dichloromethyl groups toward nucleophilic displacement is significantly enhanced by the electron-withdrawing influence of the aromatic ring and the adjacent chlorine atom [18]. This activation effect reduces the electron density at the carbon-chlorine bond, facilitating nucleophile attack and chloride departure [19]. The presence of multiple dichloromethyl substituents on the same aromatic ring creates a cumulative electron-withdrawing effect that further enhances reactivity [20].

Stereochemical considerations in nucleophilic displacement reactions at dichloromethyl sites involve inversion of configuration at the reaction center [13]. However, due to the achiral nature of the dichloromethyl carbon in 1,3,5-tris(dichloromethyl)benzene, stereochemical changes are not directly observable [12]. The reaction proceeds through backside attack of the nucleophile, consistent with the classical substitution nucleophilic bimolecular mechanism [14].

Solvent effects play a crucial role in determining reaction rates and mechanisms for nucleophilic displacement at dichloromethyl sites [17]. Polar protic solvents generally enhance reaction rates by stabilizing both the nucleophile and the developing negative charge on the leaving group [18]. Conversely, polar aprotic solvents increase nucleophile reactivity by reducing solvation, though they may provide less stabilization for the transition state [19].

The competitive reactions between multiple dichloromethyl sites within the same molecule create complex kinetic scenarios [16]. Statistical factors favor the initial displacement at any of the three equivalent dichloromethyl positions, but subsequent reactions occur at increasingly electron-deficient sites due to the progressive substitution of electron-withdrawing chlorine atoms with electron-donating nucleophiles [20]. This reactivity pattern results in sequential substitution kinetics rather than simultaneous multi-site reactions [17].

Temperature effects on nucleophilic displacement reactions demonstrate classical Arrhenius behavior, with reaction rates increasing exponentially with temperature [21]. The activation energies for these reactions typically range from 70 to 95 kilojoules per mole, depending on the specific nucleophile and reaction conditions [16]. Higher temperatures not only increase reaction rates but may also alter the selectivity between competing nucleophilic sites [13].

Byproduct Formation Pathways in Polyhalogenation Processes

The synthesis and chemical transformations of 1,3,5-tris(dichloromethyl)benzene involve complex polyhalogenation processes that generate numerous byproducts through competing reaction pathways [22]. These byproduct formation mechanisms significantly influence reaction yields and require careful consideration in synthetic planning and purification strategies [23].

The primary polyhalogenation process leading to 1,3,5-tris(dichloromethyl)benzene involves the stepwise chlorination of 1,3,5-trimethylbenzene under radical conditions [24]. This transformation proceeds through multiple intermediate stages, each capable of generating distinct byproduct families [25]. The initial chlorination step produces monohalogenated intermediates, which subsequently undergo further halogenation to yield the desired tris(dichloromethyl) product [26].

Overchlorination represents a major byproduct formation pathway in the synthesis of 1,3,5-tris(dichloromethyl)benzene [23]. Extended reaction times or excessive chlorine concentrations lead to the formation of trichloromethyl derivatives, where one or more dichloromethyl groups undergo additional chlorination [27]. These overchlorinated products, particularly 1,3,5-tris(trichloromethyl)benzene, exhibit significantly different physical and chemical properties compared to the desired dichloromethyl compound [26].

Table 3: Byproduct Distribution in Polyhalogenation Processes

Byproduct CategoryRelative Abundance (%)Formation MechanismTypical Reaction Conditions
Monochlorinated intermediates15-25Incomplete chlorinationLow temperature, short time
Mixed halogenation products8-15Competing halogenationVariable halogen sources
Overchlorinated derivatives5-12Excessive chlorinationHigh temperature, long time
Ring-chlorinated isomers3-8Aromatic chlorinationLewis acid presence

Aromatic ring chlorination constitutes another significant byproduct formation pathway [25]. Under certain reaction conditions, particularly in the presence of Lewis acid catalysts, chlorination can occur directly on the benzene ring rather than exclusively at the methyl substituents [5]. This aromatic substitution leads to the formation of chlorinated aromatic derivatives that retain some or all of the original methyl groups [23].

The formation of mixed halogenation products occurs when multiple halogen sources are present during the reaction process [22]. These byproducts contain combinations of different halogen atoms, such as bromine and chlorine, within the same molecule [28]. The relative reactivity of different halogens and the specific reaction conditions determine the distribution of these mixed halogenated compounds [29].

Decomposition pathways represent additional sources of byproduct formation, particularly under harsh reaction conditions [22]. High temperatures and strongly acidic or basic conditions can lead to the fragmentation of dichloromethyl groups, producing smaller halogenated molecules and modified aromatic compounds [30]. These decomposition products often exhibit different volatilities and solubilities compared to the target compound, complicating purification efforts [25].

Radical recombination reactions contribute to byproduct formation through the coupling of intermediate radical species [24]. During the radical chlorination process, dichloromethyl radicals can undergo recombination reactions to form dimeric and oligomeric products [26]. These high molecular weight byproducts typically exhibit reduced volatility and may require specialized separation techniques for removal [25].

The influence of reaction temperature on byproduct formation patterns demonstrates complex relationships between thermal activation and selectivity [27]. Higher temperatures generally increase overall reaction rates but may also favor less selective pathways leading to increased byproduct formation [23]. Optimal temperature control represents a critical factor in minimizing unwanted side products while maintaining acceptable reaction rates [22].

Catalyst effects on byproduct formation vary significantly depending on the specific catalytic system employed [20]. Lewis acid catalysts, while enhancing reaction rates, may promote aromatic ring chlorination and other undesired pathways [5]. Free radical initiators influence the selectivity of radical chain reactions and can affect the distribution of chlorination products [26].

Dendrimer Construction Through Sequential Functionalization

The construction of dendrimers using 1,3,5-Tris(dichloromethyl)benzene as a central core demonstrates the compound's exceptional utility in macromolecular synthesis. The strategic implementation of sequential functionalization protocols allows for the systematic elaboration of dendritic architectures with precise control over generational growth and molecular architecture [5] [6].

Divergent Synthesis Methodologies

The divergent approach to dendrimer synthesis utilizing 1,3,5-Tris(dichloromethyl)benzene begins with the activation of the dichloromethyl groups through nucleophilic substitution reactions. Research has demonstrated that these electrophilic centers undergo facile displacement reactions with various nucleophiles, including amines, thiols, and oxygen-based nucleophiles [7] [8]. The compound's triply symmetric structure ensures uniform reactivity across all three substitution sites, facilitating the construction of well-defined first-generation dendritic branches.

Studies have shown that the nucleophilic substitution of dichloromethyl groups proceeds through an addition-elimination mechanism, where the incoming nucleophile attacks the electrophilic carbon center, leading to the displacement of chloride ions [9]. This process has been optimized to achieve yields exceeding 85% for amine-based nucleophiles under controlled reaction conditions [5].

Multi-Generational Elaboration Strategies

The progression from first-generation to higher-generation dendrimers requires careful consideration of steric hindrance and electronic effects. Research has revealed that the electron-withdrawing nature of the remaining dichloromethyl groups facilitates continued functionalization while maintaining structural integrity [10]. The sequential nature of these transformations allows for the incorporation of different functional groups at each generation, enabling the synthesis of complex heterofunctional dendritic structures.

Experimental data indicates that second-generation dendrimers derived from 1,3,5-Tris(dichloromethyl)benzene cores exhibit molecular weights ranging from 1,500 to 3,000 Da, depending on the nature of the incorporated peripheral groups [6]. Nuclear magnetic resonance spectroscopy confirms the retention of structural symmetry throughout the synthetic sequence, with characteristic chemical shifts corresponding to the benzylic protons appearing in the expected downfield regions.

Functional Group Tolerance and Reactivity

The compatibility of 1,3,5-Tris(dichloromethyl)benzene with various functional groups has been extensively investigated. Studies demonstrate that the compound tolerates aromatic substituents, aliphatic chains, and heteroatom-containing groups without significant decomposition or side reactions [8]. This broad functional group tolerance enables the synthesis of dendrimers with tailored properties for specific applications.

Research has established that reaction temperatures between 80-120°C provide optimal conditions for dendrimer construction, with higher temperatures leading to increased side reactions and lower yields [5] [10]. The use of polar aprotic solvents such as dimethylformamide and tetrahydrofuran has been shown to enhance reaction rates while maintaining product selectivity.

Cross-Coupling Reaction Mediation Capabilities

The application of 1,3,5-Tris(dichloromethyl)benzene in palladium-catalyzed cross-coupling reactions represents a significant advancement in synthetic methodology. The compound's multiple reactive sites enable the construction of complex aromatic architectures through sequential coupling processes, providing access to highly substituted benzene derivatives with precise regiochemical control [11] [12] [13].

Palladium-Catalyzed Coupling Protocols

The dichloromethyl groups in 1,3,5-Tris(dichloromethyl)benzene serve as competent electrophilic partners in various palladium-catalyzed transformations. Research has demonstrated that these groups undergo facile oxidative addition with palladium(0) complexes, forming stable organopalladium intermediates that participate in subsequent transmetalation and reductive elimination steps [14] [15].

Experimental studies have revealed that the use of Pd(OAc)₂ as the palladium source, combined with tricyclohexylphosphine tetrafluoroborate as the ligand, provides optimal catalytic activity for cross-coupling reactions involving 1,3,5-Tris(dichloromethyl)benzene [11]. Under these conditions, coupling reactions with arylboronic acids proceed with yields ranging from 75-90%, depending on the electronic nature of the coupling partner.

Sequential Coupling Strategies

The implementation of sequential cross-coupling protocols allows for the stepwise introduction of different aryl groups onto the 1,3,5-Tris(dichloromethyl)benzene scaffold. Research has established that the reactivity of the three dichloromethyl groups can be differentiated through careful selection of reaction conditions and catalyst systems [13]. This selectivity enables the synthesis of unsymmetrical triaryl benzene derivatives with complete regiochemical control.

Studies have shown that the first coupling reaction proceeds most readily, with subsequent couplings requiring increasingly forcing conditions due to steric hindrance and electronic deactivation [12]. Temperature optimization has revealed that initial couplings proceed efficiently at 80°C, while subsequent transformations require temperatures of 110-130°C to achieve acceptable conversion rates.

Mechanistic Considerations

The mechanism of cross-coupling reactions involving 1,3,5-Tris(dichloromethyl)benzene has been investigated through kinetic studies and computational analysis. Research indicates that the reaction proceeds through the conventional palladium catalytic cycle, with oxidative addition being the rate-determining step for the initial coupling reaction [14] [15]. The electron-withdrawing nature of the remaining dichloromethyl groups accelerates subsequent oxidative addition steps, facilitating multiple coupling processes.

Experimental evidence suggests that the use of cesium carbonate as the base provides optimal conditions for transmetalation, while the addition of tetrabutylammonium bromide as a phase-transfer catalyst enhances reaction rates in polar solvent systems [11] [12]. These optimized conditions have enabled the synthesis of complex polyaryl systems with yields consistently exceeding 80%.

Polymer Precursor Development for Specialty Materials

The utilization of 1,3,5-Tris(dichloromethyl)benzene as a precursor for specialty polymer materials represents a rapidly emerging area of materials science. The compound's unique structural features enable the synthesis of high-performance polymers with tailored properties for advanced applications in electronics, aerospace, and energy storage [3] [16] [17].

Thermoplastic Polymer Synthesis

The incorporation of 1,3,5-Tris(dichloromethyl)benzene into thermoplastic polymer backbones has been achieved through various polymerization mechanisms. Research has demonstrated that the dichloromethyl groups serve as reactive sites for step-growth polymerization reactions, enabling the synthesis of high molecular weight materials with excellent thermal stability [16] [17].

Studies have shown that polycondensation reactions involving 1,3,5-Tris(dichloromethyl)benzene and diamine monomers produce polyamide materials with glass transition temperatures exceeding 200°C [18]. The rigid aromatic backbone contributes to exceptional mechanical properties, with tensile strengths reaching 150-200 MPa for optimized formulations.

Cross-Linked Network Formation

The trifunctional nature of 1,3,5-Tris(dichloromethyl)benzene makes it an ideal candidate for the synthesis of cross-linked polymer networks. Research has established that thermal treatment of the compound in the presence of nucleophilic comonomers leads to the formation of highly cross-linked thermoset materials with outstanding dimensional stability [3] [16].

Experimental data indicates that curing temperatures between 180-220°C provide optimal cross-linking density while avoiding thermal degradation [18]. The resulting materials exhibit exceptional chemical resistance and maintain their mechanical properties over extended temperature ranges, making them suitable for demanding aerospace applications.

Specialty Copolymer Development

The synthesis of specialty copolymers incorporating 1,3,5-Tris(dichloromethyl)benzene has enabled the development of materials with unique property combinations. Research has shown that copolymerization with electron-rich comonomers produces materials with enhanced electrical conductivity, while incorporation of flexible spacer units improves processability without sacrificing thermal performance [17] [19].

Studies have demonstrated that the solvent-free polymerization of 1,3,5-Tris(dichloromethyl)benzene derivatives produces nitrogen-doped porous carbon materials with exceptional carbon yields exceeding 70% [16]. These materials exhibit high surface areas (up to 1,200 m²/g) and demonstrate excellent performance in carbon dioxide capture applications, with adsorption capacities reaching 4.5 mmol/g at standard conditions.

Data Summary Table

Application CategoryReaction Yield (%)Operating Temperature (°C)Key Performance Metrics
Dendrimer Synthesis80-9580-120Molecular weight: 1,500-3,000 Da
Cross-Coupling Reactions75-9080-130Selectivity: >90%
Polymer Synthesis70-85180-220Glass transition: >200°C
Carbon Materials65-75600-800Surface area: 800-1,200 m²/g

XLogP3

5.3

Exact Mass

325.857116 g/mol

Monoisotopic Mass

323.860066 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

Explore Compound Types